(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
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Overview
Description
The compound “(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid” is a complex organic molecule. Compounds of this nature often play significant roles in biological systems, pharmaceuticals, and industrial applications due to their intricate structures and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Protecting Group Strategies: To protect sensitive functional groups during intermediate steps.
Chiral Catalysts: To ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and scalable synthesis.
High-Performance Liquid Chromatography (HPLC): For purification of the final product.
Solid-Phase Synthesis: To facilitate the assembly of large molecules.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of functional groups.
Substitution Reactions: Replacing one functional group with another.
Hydrolysis: Breaking down the compound into smaller units.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO₄.
Reducing Agents: Like NaBH₄ or LiAlH₄.
Acidic or Basic Conditions: To facilitate hydrolysis or substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, hydrolysis may yield smaller peptides or amino acids.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.
Catalysis: Serving as a catalyst or ligand in various chemical reactions.
Biology
Enzyme Inhibition: Acting as an inhibitor for specific enzymes.
Protein-Protein Interactions: Studying interactions between proteins.
Medicine
Drug Development: Potential use as a therapeutic agent.
Biomarker Discovery: Identifying biomarkers for diseases.
Industry
Material Science: Used in the development of new materials.
Biotechnology: Applications in biotechnological processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting enzyme activity.
Modulating Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Peptides and Proteins: Other biologically active peptides with similar structures.
Synthetic Analogs: Compounds designed to mimic the structure and function of the original molecule.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acids and functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C50H73N13O9 |
---|---|
Molecular Weight |
1000.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C50H73N13O9/c1-7-30(6)43(48(69)61-40(50(71)72)20-34-24-54-27-57-34)62-44(65)35(29(4)5)21-42(64)37(16-28(2)3)58-46(67)39(19-33-23-53-26-56-33)59-45(66)38(17-31-12-9-8-10-13-31)60-47(68)41-14-11-15-63(41)49(70)36(51)18-32-22-52-25-55-32/h8-10,12-13,22-30,35-43,64H,7,11,14-21,51H2,1-6H3,(H,52,55)(H,53,56)(H,54,57)(H,58,67)(H,59,66)(H,60,68)(H,61,69)(H,62,65)(H,71,72)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
UGJSFMSTPAPJJO-PWYDTHTKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N)O)C(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N)O)C(C)C |
Origin of Product |
United States |
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